molecular formula C9H10INO B13002797 1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one

Cat. No.: B13002797
M. Wt: 275.09 g/mol
InChI Key: ADPWMMRDBXPDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one is an organic compound with the molecular formula C9H10INO This compound is characterized by the presence of an iodine atom attached to a methylpyridine ring, which is further connected to a propanone group

Preparation Methods

The synthesis of 1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one typically involves the iodination of 5-methylpyridin-3-ylpropan-1-oneIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(6-iodo-5-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5H,3H2,1-2H3

InChI Key

ADPWMMRDBXPDKS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.